molecular formula C2H6S B042306 Dimethyl sulfide-d6 CAS No. 926-09-0

Dimethyl sulfide-d6

Cat. No.: B042306
CAS No.: 926-09-0
M. Wt: 68.17 g/mol
InChI Key: QMMFVYPAHWMCMS-WFGJKAKNSA-N
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Description

Dimethyl sulfide-d6 (DMS-d6) is a deuterated analog of dimethyl sulfide, characterized by the replacement of all six hydrogen atoms with deuterium atoms, achieving a high isotopic enrichment (typically ≥99.5%). This compound is an essential solvent and reagent in advanced research, primarily serving as a non-aqueous, inert deuterated solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary value lies in its ability to provide a deuterium lock signal for NMR instruments, ensuring spectral stability and enabling the acquisition of high-resolution data for analytes dissolved within it. Furthermore, the absence of proton signals in the ^1H NMR spectrum eliminates solvent interference, allowing for clear observation of sample resonances.

Properties

IUPAC Name

trideuterio(trideuteriomethylsulfanyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFVYPAHWMCMS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6S
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DSSTOX Substance ID

DTXSID80239058
Record name Di((2H3)methyl) sulphide
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Molecular Weight

68.17 g/mol
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Physical Description

Colorless hygroscopic liquid; [Sigma-Aldrich MSDS]
Record name Dimethyl sulfide-d6
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CAS No.

926-09-0
Record name Dimethyl-d6 sulfide
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Record name Di((2H3)methyl) sulphide
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Record name Di((2H3)methyl) sulphide
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Record name Di[(2H3)methyl] sulphide
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Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in a solvent system comprising carbon tetrachloride (CCl₄) and 2,2-dimethoxydiethyl ether at 0°C. The low temperature minimizes side reactions, such as over-reduction or decomposition, while the mixed solvent enhances the solubility of both DMSO-d6 and PPh₃. Key parameters include:

  • Molar ratio : A 1:1 stoichiometry of DMSO-d6 to PPh₃ ensures complete conversion.

  • Solvent composition : A 3:1 ratio of CCl₄ to 2,2-dimethoxydiethyl醚 optimizes reaction kinetics.

  • Isolation : The product is purified via fractional distillation under reduced pressure to remove residual solvents and phosphine oxide byproducts.

This method achieves a yield exceeding 85%, a significant improvement over earlier protocols that reported yields below 70%.

Isotopic Purity and Validation

Gas-phase infrared (IR) spectroscopy confirms the absence of C–H stretching vibrations (2800–3000 cm⁻¹), verifying complete deuteration. Mass spectrometry further validates isotopic purity, showing a molecular ion peak at m/z 84 (C₂D₆S⁺) with no detectable protiated impurities.

Base-Mediated Deuterium Exchange in Dimethyl Sulfide

An alternative route employs base-catalyzed H–D exchange using dimethyl sulfide (DMS) and deuterated solvents. This method exploits the acidity of α-hydrogens in DMS, which undergo exchange with deuterium in the presence of a strong base.

Reaction Mechanism

Potassium hydroxide (KOH) in DMSO-d6 facilitates the deprotonation of DMS at elevated temperatures (120°C). The resulting thiolate intermediate (CH₃S⁻) undergoes rapid deuterium exchange with DMSO-d6, followed by recombination to form DMS-d6:

CH3SCH3+KOHCH3S+CH3OH+K+\text{CH}3\text{SCH}3 + \text{KOH} \rightarrow \text{CH}3\text{S}^- + \text{CH}3\text{OH} + \text{K}^+
CH3S+DMSO-d6CD3S+DMSO\text{CH}3\text{S}^- + \text{DMSO-d}6 \rightarrow \text{CD}3\text{S}^- + \text{DMSO}
2CD3S+2H2OCD3SCD3+2OH2\,\text{CD}3\text{S}^- + 2\,\text{H}2\text{O} \rightarrow \text{CD}3\text{SCD}_3 + 2\,\text{OH}^-

Efficiency and Scalability

  • Deuterium incorporation : Prolonged reaction times (10–24 hours) achieve >99% deuteration, as confirmed by ¹H NMR.

  • Solvent role : DMSO-d6 acts as both a deuterium donor and solvent, eliminating the need for external deuterating agents.

  • Limitations : Side reactions, such as sulfoxide formation, occur if trace oxygen is present, necessitating inert atmospheres.

Comparative Analysis of Synthesis Methods

ParameterReduction of DMSO-d6Base-Mediated ExchangeTitration with DCl
Yield >85%70–78%60–70%
Isotopic Purity >99%>99%90–95%
Reaction Time 4–6 hours10–24 hours2–3 hours
Scalability IndustrialLaboratorySmall-scale
Key Advantage High purityNo external D₂O requiredRapid synthesis

Characterization Techniques

Infrared Spectroscopy

The absence of C–H stretches (2800–3000 cm⁻¹) and presence of C–D vibrations (2100–2200 cm⁻¹) confirm deuteration.

Mass Spectrometry

High-resolution MS reveals a molecular ion cluster centered at m/z 84 (C₂D₆S⁺), with isotopic patterns matching theoretical predictions.

Nuclear Magnetic Resonance

¹H NMR spectra show no detectable signals in the δ 2.0–3.0 ppm range (CH₃ groups), while ²H NMR exhibits a singlet at δ 2.1 ppm .

Chemical Reactions Analysis

Types of Reactions

Di((2H3)methyl) sulphide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di((2H3)methyl) sulphide has various applications in scientific research, including:

Mechanism of Action

Di((2H3)methyl) sulphide exerts its effects through various molecular targets and pathways. It is involved in the reduction of intermediate trioxolanes during ozonolysis of alkenes and the oxidation of dimethyl sulfoxide to dimethyl sulfone. These reactions are facilitated by its sulfur-containing structure, which allows it to participate in redox reactions and form stable intermediates .

Comparison with Similar Compounds

Dimethyl Sulfide (DMS; (CH₃)₂S)
Property DMS-d6 DMS
Molecular Weight ~68.17 g/mol 62.13 g/mol
Odor Less pungent (high purity) Strong sulfur odor (impurities present)
MS Fragments m/z 43, 48, 58 (background interference) m/z 62 (parent ion)
Isotopic Utility Internal standard for MS Analyte in environmental studies
Price (1 g) $51.00 \sim$20–$30 (commercial grade)

Key Differences :

  • Purity & Stability : DMS-d6 is typically purified to remove oxidation byproducts (e.g., polysulfides), enhancing its stability and suitability for sensitive analytical workflows .
  • Kinetic Isotope Effects : Deuterium substitution slows reactions involving C–H bond cleavage, making DMS-d6 less reactive in oxidation studies compared to DMS .
Dimethyl Sulfoxide-d6 (DMSO-d6; (CD₃)₂SO)
Property DMS-d6 DMSO-d6
Molecular Weight ~68.17 g/mol 84.17 g/mol
Polarity Low (non-polar solvent) High (polar aprotic solvent)
NMR Utility Proton suppression in ¹H NMR Solvent for broad solubility
Applications Sulfur compound synthesis Pharmaceuticals, polymer chemistry

Key Differences :

  • Chemical Behavior: DMSO-d6 participates in hydrogen bonding and solvates ions effectively, unlike DMS-d6, which is better suited for dissolving non-polar analytes .
  • Thermal Stability : DMSO-d6 decomposes at higher temperatures (~189°C), while DMS-d6 remains stable under typical GC-MS conditions .
Dimethyl Disulfide-d6 (DMDS-d6; (CD₃)₂S₂)
Property DMS-d6 DMDS-d6
Structure Monosulfide (S single bond) Disulfide (S–S bond)
Odor Threshold Higher (due to purity) Extremely low (pungent)
Analytical Role Quantifying DMS Tracer for sulfur cycle studies

Key Differences :

  • Reactivity : DMDS-d6 undergoes S–S bond cleavage more readily than DMS-d6, making it a precursor in sulfur-containing polymer synthesis .
  • Environmental Impact : DMDS contributes more significantly to off-odors in irradiated foods compared to DMS-d6 .

Biological Activity

Dimethyl sulfide-d6 (DMS-d6), an organosulfur compound with the chemical formula (CD3)2S, is a deuterated form of dimethyl sulfide. This compound has garnered attention in various fields, including biochemistry, toxicology, and environmental science, due to its unique properties and biological activities. This article explores the biological activity of DMS-d6, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Overview

DMS-d6 is primarily used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its ability to dissolve a wide range of organic compounds while providing a stable environment for analysis. Its deuterated nature allows for clearer spectral readings by reducing background noise from hydrogen signals. Beyond its role in NMR, DMS-d6 has been studied for its potential biological activities, including antioxidant properties and effects on cellular metabolism.

Target of Action
DMS-d6 acts as a solvent in biochemical assays and NMR studies, facilitating the analysis of various biological molecules. Its interaction with enzymes and proteins can influence metabolic processes and cellular functions.

Mode of Action
Research indicates that DMS-d6 possesses antioxidant properties. It has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This action is particularly relevant in studies involving cellular models exposed to oxidative agents.

Biochemical Pathways
DMS-d6 may enhance the absorption and effectiveness of other therapeutic agents by altering their pharmacokinetics. It influences biochemical pathways indirectly by modifying the solubility and stability of compounds involved in these pathways.

Antioxidant Activity

A significant study demonstrated that DMS protects against oxidative stress in model organisms such as Caenorhabditis elegans and Drosophila. The compound was shown to extend lifespan through a methionine sulfoxide reductase A (MsrA)-dependent mechanism, highlighting its potential role as a physiological antioxidant . The study found that:

  • Cytoprotection : DMS significantly increased cell viability under oxidative stress conditions.
  • Longevity Benefits : Lifespan was extended in treated organisms compared to controls.

Cellular Effects

DMS-d6 has been shown to alter the metabolic phenotype of liver cells (HepG2), promoting characteristics similar to primary human hepatocytes. This suggests potential applications in drug metabolism studies and liver function research .

Case Study 1: Oxidative Stress Mitigation

In a controlled laboratory setting, treatment with DMS-d6 resulted in reduced levels of lipid peroxidation products in aged Drosophila, indicating diminished oxidative damage. The mean survival time increased significantly with DMS exposure compared to untreated controls .

Case Study 2: Cellular Viability Under Stress

In neuronal cell lines (SH-SY5Y), DMS-d6 improved cell viability from 22% to 48% under oxidative stress conditions induced by hydrogen peroxide treatment. This demonstrates its protective effects against neurotoxicity .

Safety and Toxicology

While DMS-d6 shows promise in biological applications, it is essential to note its safety profile. Like its non-deuterated counterpart, DMS is classified as an irritant and neurotoxicant. Proper handling protocols should be followed to mitigate risks associated with skin contact or inhalation .

Summary Table of Biological Activities

Activity Description
Antioxidant Properties Scavenges reactive oxygen species; protects against oxidative stress
Metabolic Influence Alters metabolic phenotype towards hepatocyte-like characteristics
Cell Viability Increases viability under oxidative stress conditions
Longevity Effects Extends lifespan in model organisms through MsrA-dependent mechanisms

Q & A

Basic Research Questions

Q. How can researchers confirm the isotopic purity of dimethyl sulfide-d₆ in experimental setups?

  • Methodological Answer : Isotopic purity is critical for reliable deuterium-tracer studies. Use ¹H NMR spectroscopy to detect residual proton signals in the deuterated compound. Non-deuterated dimethyl sulfide (DMS) exhibits a singlet at δ 2.1 ppm (CH₃ groups), while dimethyl sulfide-d₆ should show negligible proton signals. Complement this with high-resolution mass spectrometry (HRMS) : the molecular ion cluster (e.g., m/z 80 for [C₂D₆S]⁺) should align with the theoretical isotopic distribution. Deviations may indicate contamination or incomplete deuteration .

Q. What are the recommended storage conditions for dimethyl sulfide-d₆ to prevent degradation?

  • Methodological Answer : Store in airtight, chemically resistant containers (e.g., amber glass vials with PTFE-lined caps) under inert gas (N₂ or Ar) to minimize oxidation. Temperature should be maintained at 2–8°C, as elevated temperatures accelerate decomposition. Regularly monitor for discoloration or particulate formation, which may indicate degradation. Refer to Safety Data Sheets (SDS) for specific handling protocols, including ventilation requirements and incompatibility with strong oxidizing agents .

Q. Which analytical techniques are most effective for detecting dimethyl sulfide-d₆ in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is optimal for separating dimethyl sulfide-d₆ from volatile interferents. For quantification, use selective ion monitoring (SIM) targeting m/z 62 (characteristic fragment for DMS-d₆) and m/z 64 (natural isotopic abundance of sulfur). Calibrate with deuterated internal standards (e.g., DMSO-d₆) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers mitigate artifact peaks caused by dimethyl sulfide-d₆ decomposition in headspace GC-MS analysis?

  • Methodological Answer : Decomposition of DMSO-d₆ (a common solvent) can generate dimethyl sulfide-d₆ as an artifact. To minimize interference:

  • Optimize injection parameters : Lower inlet temperatures (<200°C) reduce thermal degradation.
  • Use deuterated solvents : DMSO-d₆ reduces cross-contamination from protonated analogs.
  • Blank correction : Run solvent-only blanks to identify and subtract background signals (e.g., m/z 48 and 58 from column bleed) .

Q. What experimental strategies can quantify isotopic effects in reaction kinetics involving dimethyl sulfide-d₆?

  • Methodological Answer : Compare reaction rates of dimethyl sulfide-d₆ with its non-deuterated counterpart under controlled conditions (e.g., pH, temperature). Use kinetic isotope effect (KIE) calculations :

  • KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}, where kHk_{\text{H}} and kDk_{\text{D}} are rate constants for protonated and deuterated species.
  • Employ stopped-flow spectroscopy or NMR time-course experiments to track deuterium incorporation. Control for solvent isotope effects by using fully deuterated reaction media .

Q. How can trace impurities in dimethyl sulfide-d₆ be quantified to ensure reproducibility in sensitive applications?

  • Methodological Answer : Implement two-dimensional gas chromatography (2D-GC) coupled with sulfur chemiluminescence detection (SCD) to resolve trace sulfur-containing impurities (e.g., dimethyl disulfide). For non-volatile contaminants, use liquid chromatography-tandem MS (LC-MS/MS) with a C18 column and electrospray ionization. Validate methods with spiked recovery experiments and reference materials from accredited suppliers .

Data Contradiction and Troubleshooting

Q. How should discrepancies in deuterium incorporation data be resolved when using dimethyl sulfide-d₆ as a tracer?

  • Methodological Answer : Contradictions often arise from incomplete mixing or side reactions.

  • Step 1 : Verify isotopic purity via HRMS and NMR (as in FAQ 1).
  • Step 2 : Conduct control experiments with isotopically labeled analogs (e.g., ¹³C-DMS) to isolate pathway-specific effects.
  • Step 3 : Use kinetic modeling to distinguish primary kinetic isotope effects from secondary solvent or equilibrium effects .

Key Parameters from Literature

ParameterValue/DescriptionSource
Characteristic MS fragment (m/z)62 (DMS-d₆), 48 (background)
NMR shift (non-deuterated DMS)δ 2.1 ppm (CH₃)
Storage temperature2–8°C under inert atmosphere

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl sulfide-d6
Reactant of Route 2
Dimethyl sulfide-d6

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